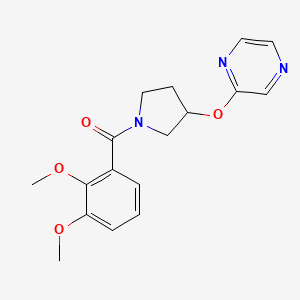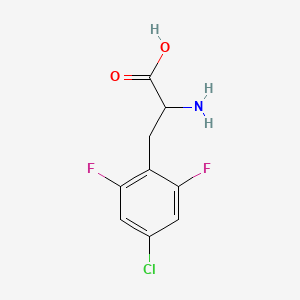
4-Chloro-2,6-difluoro-DL-phenylalanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-2,6-difluoro-DL-phenylalanine (4-CDF-Phe) is an amino acid derivative that has been of interest to the scientific community due to its potential applications in the fields of biochemistry and physiology. It is a chiral molecule, meaning it has two enantiomers, and is composed of a phenyl ring with a chlorine and two fluoride atoms attached. 4-CDF-Phe has been studied for its ability to act as a substrate for enzymes in biochemical reactions, as well as its potential to act as an inhibitor of certain enzymes. In addition, 4-CDF-Phe has been studied for its effects on the physiological processes of cells.
Aplicaciones Científicas De Investigación
Biochemical Applications
4-Chloro-2,6-difluoro-DL-phenylalanine's modifications can influence biochemical processes and enzyme interactions. In enzymology studies, for instance, modifications of phenylalanine residues have been used to investigate enzyme mechanisms. An example includes the study of L-phenylalanine ammonia-lyase, which plays a critical role in the metabolic conversion of phenylalanine to cinnamic acid, demonstrating the enzyme's mechanism of action and the role of its active site in substrate interaction (Hanson & Havir, 1970).
Materials Science Applications
In materials science, the self-assembling behavior of modified phenylalanine derivatives, such as those incorporating electron-withdrawing groups, has been explored for the development of novel materials. The introduction of halogen atoms like fluorine and chlorine into phenylalanine can significantly affect its self-assembly and gelation properties, making it a subject of interest for creating new biomaterials. Research on 4-nitrophenylalanine, a similarly modified phenylalanine, shows its high efficiency as a gelator, indicating potential for halogenated derivatives in material applications (Singh et al., 2020).
Analytical Chemistry Applications
Halogenated phenylalanine derivatives are also utilized in analytical chemistry for chiral separation techniques. The unique structural properties conferred by halogenation can enhance the resolution in liquid chromatography of amino acid enantiomers, showcasing the utility of modified phenylalanines in analytical methodologies (Brückner & Wachsmann, 1996).
Biodegradation Studies
Research into the biodegradation of amino acid-based polymers highlights the significance of phenylalanine derivatives in developing environmentally friendly materials. The introduction of halogen atoms can alter the degradation rate of these polymers, making the study of derivatives like this compound relevant for the design of biodegradable materials (Pang & Chu, 2010).
Mecanismo De Acción
Target of Action
The primary target of 4-Chloro-2,6-difluoro-DL-phenylalanine is tryptophan hydroxylase (TPH1) . TPH1 is an enzyme involved in the synthesis of serotonin, a neurotransmitter that plays a crucial role in mood regulation, sleep, and other physiological processes.
Mode of Action
This compound acts as an inhibitor of TPH1 . By binding to this enzyme, it prevents the conversion of tryptophan to 5-hydroxytryptamine (5-HT), also known as serotonin . This results in a decrease in serotonin levels in the brain.
Biochemical Pathways
The inhibition of TPH1 disrupts the serotonin synthesis pathway . This leads to a decrease in serotonin levels, affecting various downstream effects related to mood, sleep, and other physiological processes regulated by serotonin.
Result of Action
The primary result of this compound’s action is a decrease in serotonin levels in the brain . This can lead to changes in mood, sleep patterns, and other physiological processes. It has been used experimentally to investigate the effects of serotonin depletion .
Propiedades
IUPAC Name |
2-amino-3-(4-chloro-2,6-difluorophenyl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClF2NO2/c10-4-1-6(11)5(7(12)2-4)3-8(13)9(14)15/h1-2,8H,3,13H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REISZCRPYFODIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)CC(C(=O)O)N)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClF2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-isopropylbenzyl)-3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2942165.png)
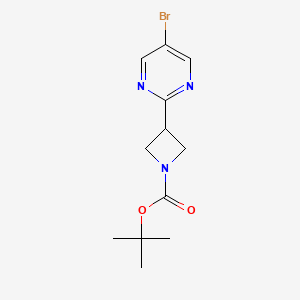
![5-Oxaspiro[2.4]heptan-6-ylmethanesulfonyl chloride](/img/structure/B2942170.png)
![2-Chloro-N-(4-{[(4-methylpyrimidin-2-YL)amino]sulfonyl}phenyl)acetamide](/img/structure/B2942171.png)
![Methyl 2-((1-(3'-methoxy-[1,1'-biphenyl]-4-carbonyl)pyrrolidin-3-yl)thio)acetate](/img/structure/B2942173.png)
![6-Methoxy-3-(4-methoxyphenyl)sulfonyl-1-[(3-methylphenyl)methyl]quinolin-4-one](/img/structure/B2942174.png)
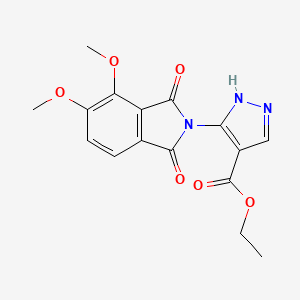
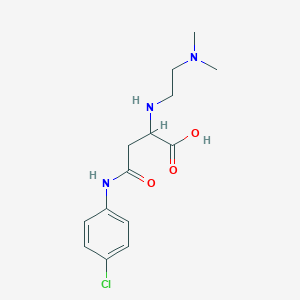


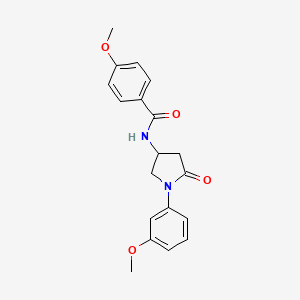
![[4-(Difluoromethyl)piperidin-4-yl]methanol;hydrochloride](/img/structure/B2942185.png)
